molecular formula C10H9IN2O2 B13929653 Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B13929653
M. Wt: 316.09 g/mol
InChI Key: ABFKGACKSHXYQU-UHFFFAOYSA-N
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Description

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. This particular derivative is functionalized with an iodine atom and an ester group, making it a versatile building block for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Researchers are exploring applications of related imidazopyridine compounds as inhibitors of key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are promising targets in oncology and immunology . The structural features of this compound also make it a candidate for the development of novel antiviral and antineoplastic agents . As with all such specialized reagents, this compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3

InChI Key

ABFKGACKSHXYQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical and Structural Data

Property Data
Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
Appearance Yellow powder
IUPAC Name This compound
CAS Number 214958-32-4
SMILES CCOC(=O)C1=CN2C=C(C=CC2=N1)I
InChI Key TWJHSMVAYMQRTK-UHFFFAOYSA-N

These data confirm the identity and purity of the compound post-synthesis and are essential for quality control in both research and industrial settings.

Reaction Optimization and Yield Considerations

Studies on related imidazo[1,2-a]pyridine derivatives demonstrate that reaction parameters such as solvent choice, temperature, acid catalyst loading, and atmosphere (air vs. inert) significantly influence yields and selectivity. For example, increasing acetic acid equivalents and using an oxygen atmosphere improved yields in condensation reactions leading to imidazo derivatives. Although specific optimization data for this compound are limited, similar principles likely apply.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Condensation of 2-aminopyridine + ethyl 3-bromo-2-oxo propanoate 2-aminopyridine, ethyl 3-bromo-2-oxo propanoate, ethanol Reflux in ethanol Straightforward, well-documented Requires iodination step separately
Electrophilic iodination N-iodosuccinimide or iodine monochloride Room temperature to mild heating in organic solvent Selective iodination at 6-position Sensitive to reaction conditions
Microwave-assisted cyclization 2-aminopyridine derivatives + α-halo carbonyls Microwave irradiation, ethanol or ethanol-water Faster reaction, improved yield Requires specialized equipment
Palladium-catalyzed coupling (post-iodination) Pd catalyst, ethynyltrimethylsilane, triethylamine 50 °C, inert atmosphere, 50 hours Enables further functionalization Long reaction time, catalyst cost

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents like palladium catalysts in Suzuki or Sonogashira coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

    Cyclization and Condensation: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions for substitution.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its activity against various biological targets, including enzymes and receptors.

    Chemical Biology: Employed in the study of biological pathways and mechanisms.

    Industrial Applications: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate, highlighting differences in substituents, synthetic routes, and physicochemical properties:

Compound Substituents Synthetic Yield Key Spectral Data Biological Relevance References
Ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate Br at position 6 7–30% ¹H-NMR (DMSO-d6): δ 1.23 (t, OCH2CH3), 4.14 (q, OCH2CH3); IR: 1666 cm⁻¹ (C=O) HIV-1 reverse transcriptase inhibition
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate Cl at position 6 Not reported HRMS: m/z 331.1421 (C19H20O2N2Na) Intermediate for pharmacologically active molecules
Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate CN at position 6, methyl ester Not reported Molecular formula: C10H7N3O2; Molecular weight: 201.18 Potential kinase inhibitor scaffold
Tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate Heptyl at position 3 Not reported IR: 1707 cm⁻¹ (C=O); HRMS: m/z 318.1220 (C17H17O2N3Na) Lipophilic derivatives for CNS-targeted drugs

Key Observations:

Halogen Effects : Bromo and iodo substituents at position 6 are expected to enhance electrophilic reactivity due to their electron-withdrawing nature. The iodine atom’s larger atomic radius may improve binding affinity in biological targets compared to bromo or chloro analogs .

Ester Group Variation : Replacing ethyl with methyl or tert-butyl esters alters lipophilicity and metabolic stability. For example, tert-butyl derivatives exhibit enhanced steric protection of the carboxylate group, as seen in compound 4v .

Synthetic Challenges : Lower yields in bromo-substituted analogs (e.g., 7–30% for compound 13 ) suggest halogenation steps may require optimization, particularly for iodine’s bulkier size .

Biological Activity

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with a review of relevant studies and findings.

  • Molecular Formula : C10H10IN2O2
  • Molecular Weight : 352.56 g/mol
  • Melting Point : 191-192 °C

The compound features an iodine atom, which enhances its reactivity, making it a valuable target for various chemical and biological studies .

This compound interacts with specific molecular targets within biological systems. Its mechanism of action includes:

  • Inhibition of Enzymes : The compound has been shown to inhibit the protein ftsZ, which is crucial for bacterial cell division, suggesting a potential application as an antibacterial agent.
  • Anticancer Activity : Studies indicate that compounds in the imidazo[1,5-a]pyridine family exhibit significant anticancer properties by modulating various signaling pathways involved in cancer progression .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various pathogens. A study demonstrated that derivatives of imidazo[1,5-a]pyridine displayed potent activity against Mycobacterium species, indicating their potential as anti-mycobacterial agents .

Pathogen Activity Reference
Mycobacterium spp.Significant inhibition
Staphylococcus aureusModerate inhibition
Escherichia coliLow inhibition

Anticancer Properties

The anticancer effects of this compound have been evaluated in various cancer cell lines. Key findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanisms : Induction of apoptosis and cell cycle arrest have been observed in treated cells.
Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction
HeLa12.3Cell cycle arrest
A54915.0Apoptosis induction

Case Study 1: Antimicrobial Evaluation

In a study published by ResearchGate, ethyl 6-iodoimidazo[1,5-a]pyridine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that these compounds showed strong activity against a range of bacterial strains, particularly Mycobacterium tuberculosis, suggesting their potential as new anti-tuberculosis agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of imidazo[1,5-a]pyridine derivatives demonstrated that ethyl 6-iodoimidazo[1,5-a]pyridine significantly inhibited the growth of MCF-7 cells through the activation of apoptotic pathways. The study reported an IC50 value of approximately 10 µM, indicating potent activity against breast cancer cells .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate, and how can purity be ensured?

The synthesis typically involves halogenation at the 6-position of the imidazo[1,5-a]pyridine core. A two-step approach is common:

  • Step 1: Construct the imidazo[1,5-a]pyridine scaffold via cyclization reactions. For example, a palladium-catalyzed coupling or cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds (analogous to methods in and ) .
  • Step 2: Introduce iodine at the 6-position using electrophilic iodination (e.g., NIS in acetic acid) or nucleophilic substitution (e.g., KI in DMF under reflux). For brominated analogs, similar halogenation strategies are described in .
  • Purification: Column chromatography (silica gel, eluent: 20% EtOAc/hexane) and recrystallization (ethanol/water) ensure high purity (>95%). Confirmation via HPLC or NMR is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1^1H/13^13C NMR: Assign aromatic protons (δ 7–9 ppm) and ester carbonyl signals (δ 160–165 ppm). Coupling constants confirm regiochemistry (e.g., J = 7–9 Hz for adjacent protons on the pyridine ring) .
  • IR Spectroscopy: Key peaks include ester C=O (~1700 cm1^{-1}) and aromatic C-I stretching (~500 cm1^{-1}) .
  • HRMS: Validate molecular formula (e.g., C11_{11}H9_{9}IN2_{2}O2_{2}, [M+Na]+^+ expected m/z 362.9705) .
  • X-ray Crystallography: Resolve iodine placement and confirm stereoelectronic effects (if crystals are obtainable) .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkyne, or other functional groups. Examples include:

  • Pd-catalyzed coupling: Replace iodine with boronic acids to generate biaryl derivatives for kinase inhibitors .
  • Cyclization: React with amines or thiols to form fused polyheterocycles (e.g., imidazo[1,5-a]pyrido[2,3-d]pyrimidines) via Ullmann or SNAr reactions .
  • Click Chemistry: Use the ethoxycarbonyl group for amidation or ester exchange to enhance solubility or target specificity .

Q. What challenges arise in studying its structure-activity relationships (SAR) for medicinal chemistry?

  • Metabolic Stability: The iodo group may undergo dehalogenation in vivo, reducing bioavailability. Strategies include replacing iodine with CF3_3 (electron-withdrawing) or optimizing prodrug formulations .
  • Selectivity: The planar imidazo[1,5-a]pyridine core may non-specifically intercalate into DNA. Introducing bulky substituents (e.g., tert-butyl) at the 3-position improves target selectivity (see for tert-butyl analogs) .
  • Solubility: The ethyl ester enhances lipophilicity but limits aqueous solubility. Hydrolysis to the carboxylic acid or PEGylation can address this .

Q. How do computational methods aid in optimizing its reactivity for catalytic applications?

  • DFT Calculations: Predict regioselectivity in halogenation or coupling reactions by analyzing frontier molecular orbitals (FMOs) and charge distribution .
  • Molecular Docking: Screen derivatives for binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina. The iodine atom’s polarizability enhances halogen bonding in active sites .
  • Reaction Mechanism Studies: Elucidate intermediates in cyclization pathways (e.g., via transition state analysis) .

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